

Molecular Profile and Physicochemical Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

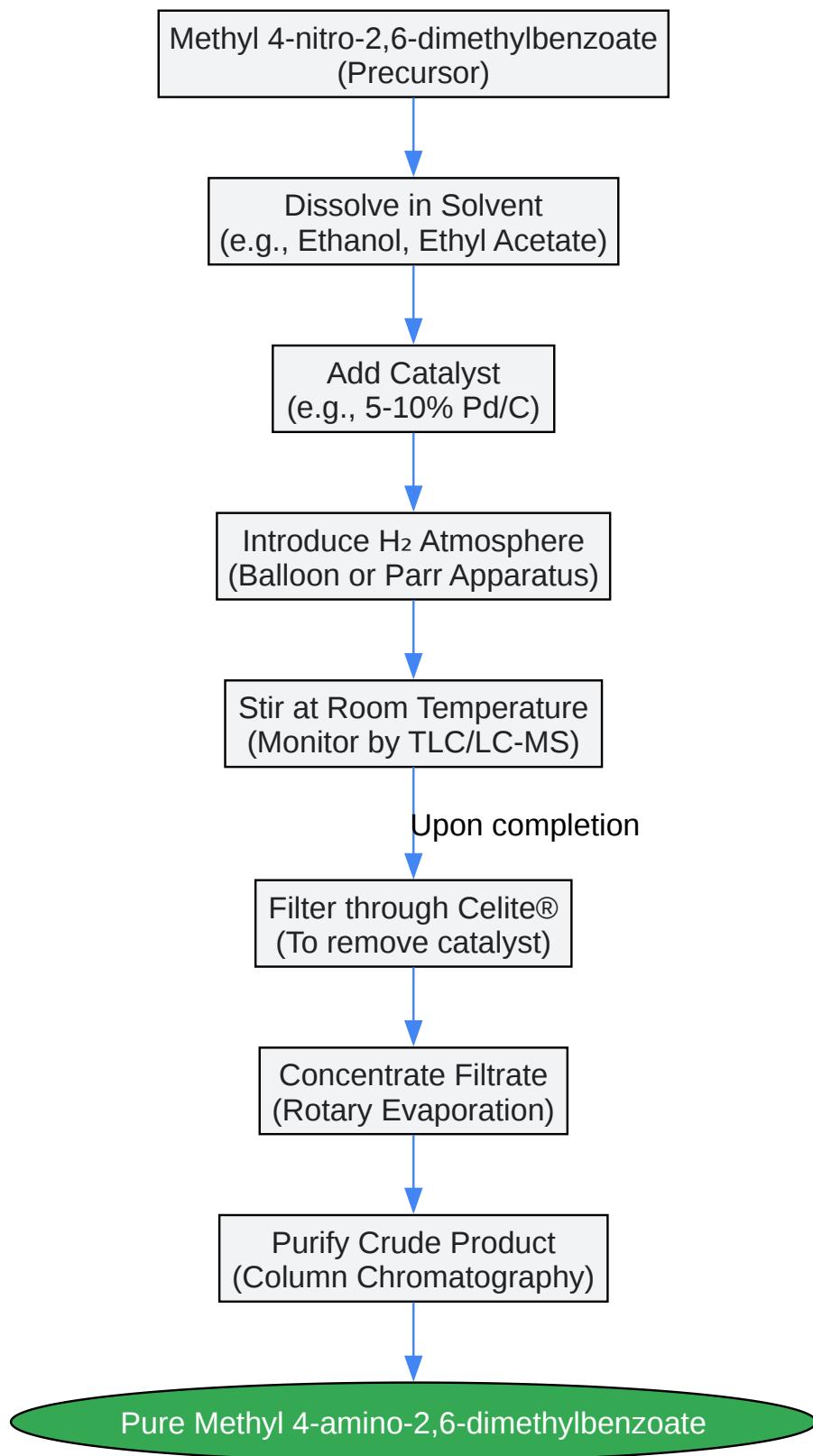
Compound Name: Methyl 4-amino-2,6-dimethylbenzoate

Cat. No.: B3155381

[Get Quote](#)

Methyl 4-amino-2,6-dimethylbenzoate ($C_{10}H_{13}NO_2$) is an ester derivative of benzoic acid, featuring an amino group at the 4-position and two methyl groups flanking the ester functionality at the 2- and 6-positions.^{[1][2]} This ortho-dimethyl substitution pattern sterically hinders the methyl ester group, which can influence its reactivity in comparison to less substituted analogues. The primary amino group, para to the ester, is a key site for a wide range of chemical transformations.

Caption: 2D Structure of **Methyl 4-amino-2,6-dimethylbenzoate**.


A summary of its key physicochemical properties is presented below. These parameters are crucial for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.

Property	Value	Source(s)
CAS Number	79909-92-5	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1] [2] [4]
Molecular Weight	179.22 g/mol	[1] [2] [4]
Boiling Point	307.5 ± 37.0 °C (Predicted)	[5]
Topological Polar Surface Area (TPSA)	52.32 Å ²	[4]
LogP (Octanol-Water Partition)	1.672 (Predicted)	[4]

Proposed Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **Methyl 4-amino-2,6-dimethylbenzoate** are not extensively published, a robust and logical pathway can be designed based on fundamental organic transformations. A common and effective strategy for preparing aromatic amines is the reduction of the corresponding nitro compound. This precursor, Methyl 4-nitro-2,6-dimethylbenzoate, can be synthesized from 2,6-dimethylbenzoic acid through sequential esterification and nitration.

The final, critical step is the selective reduction of the nitro group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.

[Click to download full resolution via product page](#)

Caption: Workflow for the Catalytic Hydrogenation of the Nitro Precursor.

Protocol 2.1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of Methyl 4-nitro-2,6-dimethylbenzoate. The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy in nitro group reductions without affecting other reducible functionalities like the ester group under these conditions.

Materials:

- Methyl 4-nitro-2,6-dimethylbenzoate (1.0 eq)
- 10% Palladium on Carbon (Pd/C) (5-10 mol%)
- Ethanol or Ethyl Acetate (solvent)
- Hydrogen (H_2) gas (balloon or cylinder)
- Celite® or another filter aid

Procedure:

- **Reaction Setup:** In a round-bottom flask suitable for hydrogenation, dissolve the starting nitro-ester (1.0 eq) in a sufficient volume of ethanol. The solvent choice is critical; ethanol is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction.
- **Catalyst Addition:** Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.
- **Hydrogenation:** Securely attach a balloon filled with hydrogen gas to the flask. For larger-scale reactions, a Parr hydrogenation apparatus is recommended for safety and pressure control. Evacuate the flask and backfill with hydrogen three times to ensure a complete H_2 atmosphere.
- **Reaction Monitoring:** Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot.

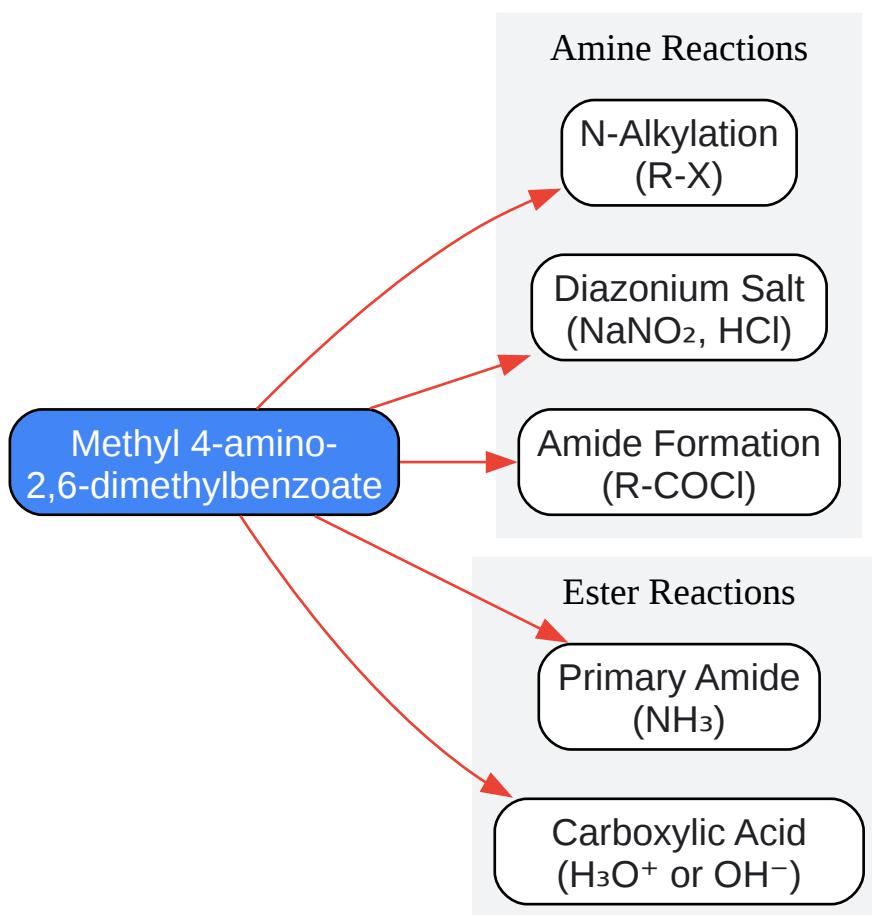
- Work-up: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent to ensure complete recovery of the product.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2.2: Purification by Column Chromatography

The crude product can be purified to high homogeneity using silica gel column chromatography.^[6] The polarity of the eluent system is chosen to provide good separation between the desired product and any non-polar impurities or residual starting material.

Procedure:

- Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
- Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
- Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The polarity should be gradually increased (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar product. The separation is driven by the differential partitioning of components between the stationary (silica) and mobile phases; the polar amino group of the product has a strong affinity for the silica gel.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified **Methyl 4-amino-2,6-dimethylbenzoate**.


Analytical Characterization Framework

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following spectroscopic methods provide a self-validating system for structural confirmation. The data presented are predicted values based on the known effects of the constituent functional groups.

Technique	Expected Observations
¹ H NMR	δ (ppm) ~6.4-6.6: Singlet, 2H (Aromatic H ₃ , H ₅). δ ~4.0-4.5: Broad singlet, 2H (NH ₂). δ ~3.8: Singlet, 3H (OCH ₃). δ ~2.2: Singlet, 6H (2 x Ar-CH ₃).
¹³ C NMR	δ (ppm) ~168-170: Carbonyl (C=O). δ ~145-150: Aromatic C-NH ₂ . δ ~135-140: Aromatic C-CH ₃ . δ ~125-130: Aromatic C-COOCH ₃ . δ ~112-115: Aromatic C-H. δ ~52: Methoxy (OCH ₃). δ ~18-20: Methyl (Ar-CH ₃).
FTIR	ν (cm ⁻¹) ~3450-3300: N-H stretch (doublet for primary amine). ~3050: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch. ~1700: C=O stretch (ester). ~1620: N-H bend. ~1250: C-O stretch (ester).
Mass Spec (EI)	m/z 179: Molecular ion (M ⁺). m/z 148: [M - OCH ₃] ⁺ . m/z 120: [M - COOCH ₃] ⁺ .

Reactivity Profile and Synthetic Potential

The utility of **Methyl 4-amino-2,6-dimethylbenzoate** as a synthetic intermediate stems from the reactivity of its two primary functional groups: the nucleophilic aromatic amine and the electrophilic ester. This duality allows it to serve as a linchpin in the assembly of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Potential Reaction Pathways for the Title Compound.

- Amine-Directed Reactions: The amino group can undergo acylation to form amides, diazotization to yield diazonium salts (precursors for Sandmeyer-type reactions), and alkylation to produce secondary or tertiary amines.
- Ester-Directed Reactions: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or converted to an amide via aminolysis.

The true value of this reagent is demonstrated by analogy to similar structures. For instance, the related compound Methyl 4-aminobenzoate is a key component in the total synthesis of complex natural products like the guanidine alkaloids (\pm)-martineiline and (\pm)-martinellic acid.^[7] ^[8] This highlights the potential for **Methyl 4-amino-2,6-dimethylbenzoate** to serve as a

foundational piece in constructing novel bioactive compounds where the specific substitution pattern is desired for tuning steric or electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 79909-92-5 is not widely available, a reliable safety profile can be inferred from structurally analogous compounds such as Methyl 4-amino-2-methylbenzoate and other aminobenzoate esters.[\[1\]](#)[\[9\]](#)

- Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[\[9\]](#)
- Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[\[10\]](#)
- First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[\[1\]](#)[\[10\]](#)

Conclusion

Methyl 4-amino-2,6-dimethylbenzoate is a valuable, albeit not extensively documented, chemical intermediate. Its defining features—a reactive primary amine and a sterically influenced ester group—make it a compelling building block for targeted synthesis. By applying established principles of organic chemistry, researchers can reliably synthesize, purify, and characterize this compound, unlocking its potential for application in pharmaceutical development, materials science, and fine chemical manufacturing. This guide provides the foundational knowledge and procedural logic necessary for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.cn [capotchem.cn]
- 2. Methyl 4-aMino-2,6-diMethylbenzoate suppliers & manufacturers in China [chemicalbook.com]
- 3. Methyl 4-amino-2,6-dimethylbenzoate | 79909-92-5 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 79909-92-5 | CAS DataBase [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-アミノ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular Profile and Physicochemical Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3155381#methyl-4-amino-2-6-dimethylbenzoate-cas-79909-92-5\]](https://www.benchchem.com/product/b3155381#methyl-4-amino-2-6-dimethylbenzoate-cas-79909-92-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com